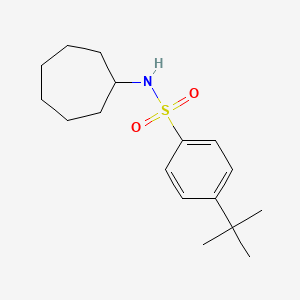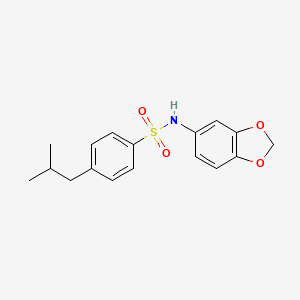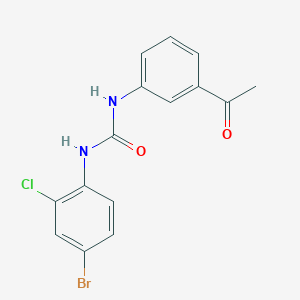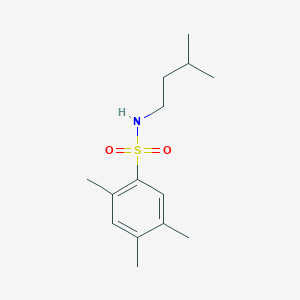
4-tert-butyl-N-cycloheptylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-N-cycloheptylbenzenesulfonamide is an organic compound characterized by the presence of a tert-butyl group, a cycloheptyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-cycloheptylbenzenesulfonamide typically involves the following steps:
-
Preparation of 4-tert-butylbenzenesulfonyl chloride: : This intermediate can be synthesized by reacting 4-tert-butylbenzenesulfonic acid with thionyl chloride under reflux conditions. The reaction proceeds as follows:
4-tert-Butylbenzenesulfonic acid+Thionyl chloride→4-tert-Butylbenzenesulfonyl chloride+SO2+HCl
-
Formation of this compound: : The sulfonyl chloride intermediate is then reacted with cycloheptylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature:
4-tert-Butylbenzenesulfonyl chloride+Cycloheptylamine→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-N-cycloheptylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tert-butyl group or the cycloheptyl ring.
Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield 4-tert-butylbenzenesulfonic acid and cycloheptylamine.
Scientific Research Applications
4-tert-Butyl-N-cycloheptylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or surfactants.
Biological Studies: It can be used in studies investigating the biological activity of sulfonamide derivatives, including their antimicrobial and anti-inflammatory properties.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-cycloheptylbenzenesulfonamide depends on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes that are crucial for bacterial growth and survival, such as dihydropteroate synthase. The compound may interact with these enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzenesulfonamide: Lacks the cycloheptyl group, making it less bulky and potentially less selective in certain applications.
N-Cycloheptylbenzenesulfonamide: Lacks the tert-butyl group, which may affect its solubility and reactivity.
4-tert-Butyl-N-cyclohexylbenzenesulfonamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group, which may influence its steric and electronic properties.
Uniqueness
4-tert-Butyl-N-cycloheptylbenzenesulfonamide is unique due to the combination of the bulky tert-butyl group and the large cycloheptyl ring. This combination can influence the compound’s physical properties, such as solubility and melting point, as well as its reactivity and selectivity in chemical reactions. These features make it a valuable compound for specific applications where such properties are desirable.
Properties
Molecular Formula |
C17H27NO2S |
|---|---|
Molecular Weight |
309.5 g/mol |
IUPAC Name |
4-tert-butyl-N-cycloheptylbenzenesulfonamide |
InChI |
InChI=1S/C17H27NO2S/c1-17(2,3)14-10-12-16(13-11-14)21(19,20)18-15-8-6-4-5-7-9-15/h10-13,15,18H,4-9H2,1-3H3 |
InChI Key |
NTCVVYXGVGNZDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B10962216.png)


![azepan-1-yl[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B10962230.png)
![4-cyano-N,N-diethyl-3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2-carboxamide](/img/structure/B10962231.png)

methanone](/img/structure/B10962266.png)

![N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(3-methylbutyl)piperazin-1-yl]acetamide](/img/structure/B10962274.png)
![N-(3,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10962286.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10962293.png)
![4,5-dimethoxy-2-[4-(piperidin-1-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10962301.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(4-methyl-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10962312.png)
